Dichlorure de bis(cyclopentadiényl)vanadium

Vue d'ensemble

Description

It appears as pale green crystals or green powder and has a molecular weight of 252.03 g/mol

Applications De Recherche Scientifique

Cyclopenta-1,3-diene;vanadium(4+);dichloride has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.

Mécanisme D'action

Target of Action

Bis(cyclopentadienyl)vanadiumdichloride, also known as cyclopenta-1,3-diene;vanadium(4+);dichloride, is a potent spermicidal and apoptosis-inducing agent . It targets sperm cells, specifically affecting their mobility and inducing apoptosis .

Mode of Action

The compound interacts with its targets by inducing rapid sperm immobilization . The presence of electron-donating methyl groups in the cyclopentadienyl rings of the compound can augment its sperm-immobilizing activity . The compound’s apoptosis-inducing property is evident at higher micromolar concentrations .

Biochemical Pathways

The compound affects the biochemical pathways related to sperm mobility and apoptosis. The compound’s ability to rapidly generate hydroxyl radicals in the presence of an oxidant suggests a novel mechanism of action .

Pharmacokinetics

It is known that the compound is harmful by inhalation and may be irritating to the skin, eyes, and respiratory tract .

Result of Action

The compound’s action results in rapid sperm immobilization and induction of apoptosis . It also induces mitotic aberrations, such as pyknotic metaphases, lagging chromosomes during anaphase, and multipolar mitotic figures .

Action Environment

The compound is extremely sensitive to exposure to air and moisture, decomposing in water . Therefore, the environment significantly influences its action, efficacy, and stability. It is recommended to handle the compound under inert gas and store it in a moisture-free environment .

Analyse Biochimique

Biochemical Properties

Bis(cyclopentadienyl)vanadiumdichloride acts as a catalyst in several biochemical reactions. It has been found to interact with enzymes and proteins, facilitating reactions such as the preparation of vicinal aminoalcohols as fungistatic agents . The nature of these interactions is largely catalytic, with Bis(cyclopentadienyl)vanadiumdichloride enhancing the efficiency of the reactions .

Cellular Effects

The effects of Bis(cyclopentadienyl)vanadiumdichloride on cells are diverse. It has been suggested as a potential pharmacological compound for cancer treatment . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bis(cyclopentadienyl)vanadiumdichloride is complex. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Bis(cyclopentadienyl)vanadiumdichloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclopenta-1,3-diene;vanadium(4+);dichloride can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of cyclopenta-1,3-diene;vanadium(4+);dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopenta-1,3-diene;vanadium(4+);dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, often using reducing agents such as lithium aluminum hydride.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands.

Comparaison Avec Des Composés Similaires

Cyclopenta-1,3-diene;vanadium(4+);dichloride can be compared with other similar compounds, such as:

Titanocenes: Similar to vanadium compounds, titanocenes are used in catalysis and have potential biological applications.

Zirconocenes: These compounds are also used in polymerization reactions and have unique properties compared to vanadium compounds.

Manganocenes: Manganocenes are studied for their magnetic properties and catalytic activity.

Rhenocenes: These compounds have applications in catalysis and materials science.

Ferrocenes: Known for their stability and versatility, ferrocenes are widely used in various fields, including materials science and medicine.

Activité Biologique

Cyclopenta-1,3-diene; vanadium(4+); dichloride, also known as bis(cyclopentadienyl)vanadium dichloride, is a compound of significant interest in biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for medical science.

Cyclopenta-1,3-diene; vanadium(4+); dichloride is characterized by its organometallic structure, where vanadium is coordinated with cyclopentadienyl ligands. The compound's chemical formula is CHClV, and it is known for its reactivity and ability to form various derivatives through oxidation, reduction, and substitution reactions.

Target of Action

The primary biological activities of cyclopenta-1,3-diene; vanadium(4+); dichloride include:

- Spermicidal Activity : The compound has been shown to immobilize sperm rapidly upon exposure, making it a potential agent for contraception .

- Induction of Apoptosis : It induces programmed cell death in various cell types, particularly cancer cells. This property is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells .

Mode of Action

The compound interacts with cellular components by:

- Generating Hydroxyl Radicals : In the presence of oxidants, it produces hydroxyl radicals that disrupt cellular functions.

- Disruption of Cellular Membranes : The interaction with lipid membranes can lead to increased permeability and eventual cell death.

Cellular Effects

Research indicates that cyclopenta-1,3-diene; vanadium(4+); dichloride affects various cellular processes:

- Cytotoxicity : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human prostate cancer cells with an IC value in the micromolar range .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, although further research is necessary to establish efficacy and mechanisms .

Biochemical Pathways

The compound's interaction with biological systems involves several key pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting overall cellular metabolism.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in cells treated with the compound, indicating a complex interaction at the molecular level.

Case Studies

- Spermicidal Efficacy : In clinical studies, bis(cyclopentadienyl)vanadium dichloride demonstrated effective sperm immobilization at low concentrations. This property was explored for its potential use in contraceptive formulations .

- Cancer Treatment Potential : A study investigated the compound's effects on various cancer types, revealing significant apoptotic activity in vitro. The results suggest possible applications in developing new cancer therapies targeting oxidative stress pathways .

Comparison with Similar Compounds

| Compound | Biological Activity | Notable Applications |

|---|---|---|

| Bis(cyclopentadienyl)vanadium dichloride | Spermicidal, anticancer | Contraceptive agents, cancer therapy |

| Titanocene dichloride | Antitumor properties | Cancer treatment |

| Ferrocene | Stable organometallic compound | Catalysis in organic synthesis |

Propriétés

Numéro CAS |

12083-48-6 |

|---|---|

Formule moléculaire |

C10H20Cl2V |

Poids moléculaire |

262.11 g/mol |

Nom IUPAC |

cyclopentane;dichlorovanadium |

InChI |

InChI=1S/2C5H10.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |

Clé InChI |

KEGBAKPFWOAPIY-UHFFFAOYSA-L |

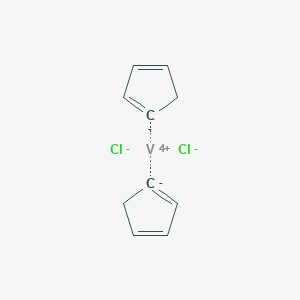

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4] |

SMILES canonique |

C1CCCC1.C1CCCC1.Cl[V]Cl |

Densité |

1.6 (NTP, 1992) |

melting_point |

greater than 482 °F (Decomposes) (NTP, 1992) |

Description physique |

Bis(cyclopentadienyl)vanadium dichloride appears as pale green crystals or green powder. (NTP, 1992) |

Solubilité |

Decomposes (NTP, 1992) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.